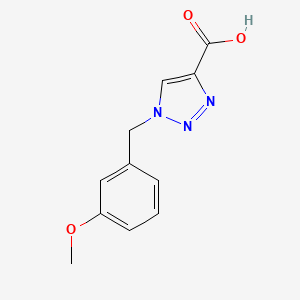
Ethyl 2-(quinoxalin-6-YL)acetate
Übersicht
Beschreibung
Ethyl 2-(quinoxalin-6-YL)acetate is a chemical compound used primarily for research and development . It is a derivative of quinoxaline, a nitrogen-containing heterocyclic compound .
Synthesis Analysis
The synthesis of ethyl 2-(quinoxalin-6-YL)acetate and its derivatives has been examined in the context of creating 2,2’-biquinoxaline-3,3’(4H,4’H)-diones . Another review discusses the synthetic scope of quinoxaline and its derivatives, including ethyl 2-(quinoxalin-6-YL)acetate .Molecular Structure Analysis
While specific molecular structure analysis for Ethyl 2-(quinoxalin-6-YL)acetate was not found, quinoxaline, the core unit of this compound, has been extensively studied .Chemical Reactions Analysis
The direct C–H multifunctionalization of quinoxalin-2(1H)-ones via multicomponent reactions has attracted considerable interest due to their diverse biological activities and chemical profile .Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
Ethyl 2-(quinoxalin-6-YL)acetate, along with other quinoxaline compounds, has been studied for its potential as a corrosion inhibitor for metals. In one study, quantum chemical calculations were performed to determine the relationship between the molecular structure of quinoxalines and their inhibition efficiency in preventing copper corrosion in nitric acid media (Zarrouk et al., 2014).
Antiviral Activity
Some derivatives of ethyl 2-(quinoxalin-6-YL)acetate have been synthesized and tested for their antiviral activity. A study reported that novel quinoxaline compounds showed potent activity against human cytomegalovirus (HCMV) (Elzahabi, 2017).
Non-Steroidal Anti-Inflammatory and Analgesic Agents
Research has explored the synthesis of new oxadiazoles derived from ethyl 2-(quinoxalin-6-YL)acetate, showing potential as non-steroidal anti-inflammatory and analgesic agents (Wagle, Adhikari, & Kumari, 2008).
Dye Synthesis for Textiles
Ethyl 2-(quinoxalin-6-YL)acetate has been used in the synthesis of novel brilliant quinoxalin-2-yl styryl dyes, which were applied to polyester fibers as disperse dyes. This application highlights its use in the textile industry (Rangnekar et al., 1999).
Synthesis of Diverse Quinoline Derivatives
This compound has also been involved in the efficient synthesis of structurally diverse quinoline derivatives, showcasing its versatility in chemical synthesis (Mamedov et al., 2014).
Antimicrobial and Mosquito Larvicidal Activity
Research indicates that some derivatives of ethyl 2-(quinoxalin-6-YL)acetate have significant antibacterial, antifungal, and mosquito larvicidal activities (Rajanarendar et al., 2010).
Safety And Hazards
Zukünftige Richtungen
Quinoxaline and its derivatives, including Ethyl 2-(quinoxalin-6-YL)acetate, have been the subject of extensive research due to their wide range of physicochemical and biological activities . Future developments may include the construction of C-B/Si/P/R F /X/Se bonds by heterogeneous catalytic reactions, the enrichment of heterogeneous catalysts, asymmetric synthesis, and other areas .
Eigenschaften
IUPAC Name |
ethyl 2-quinoxalin-6-ylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-2-16-12(15)8-9-3-4-10-11(7-9)14-6-5-13-10/h3-7H,2,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQDDZGLTYPDZOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC2=NC=CN=C2C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00738871 | |
| Record name | Ethyl (quinoxalin-6-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00738871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(quinoxalin-6-YL)acetate | |
CAS RN |
473895-87-3 | |
| Record name | Ethyl 6-quinoxalineacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=473895-87-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl (quinoxalin-6-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00738871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[5-(Trifluoromethyl)-3-isoxazolyl]-2-thiophenesulfonyl chloride](/img/structure/B1454716.png)








![3-[3-(4-Chlorophenyl)isoxazol-5-yl]propan-1-ol](/img/structure/B1454731.png)

![2',4-Difluoro-5'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B1454734.png)
![8-Oxa-5-azaspiro[3.5]nonane hydrochloride](/img/structure/B1454735.png)
